(5-isoquinolinylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine
Overview
Description
(5-isoquinolinylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.17975526 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities of Heterocyclic Derivatives
Antimicrobial Activities : Research on the synthesis of new 1,2,4-triazole derivatives, including those with oxadiazole moieties, has shown that these compounds exhibit antimicrobial properties against various microorganisms. This suggests that (5-isoquinolinylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine and similar compounds could be explored for their antimicrobial potential (Bektaş et al., 2010).
Anticancer and Antituberculosis Activities : Studies have also focused on the synthesis of novel heterocyclic compounds bearing the isoquinoline moiety, assessing their potential as antimicrobial, antioxidant, antituberculosis, and anticancer agents. These findings highlight the therapeutic potential of heterocyclic compounds in treating infectious diseases and cancer (Verma & Saundane, 2019).
Cytotoxic Activities on Human Cancer Cells : Research into isoquinolinequinone–amino acid derivatives has demonstrated moderate to high cytotoxic activity against normal and cancer cell lines, emphasizing the role of the amino acid fragment in enhancing cytotoxic effects. This indicates the potential of such compounds in cancer research and therapy (Valderrama et al., 2016).
Catalysis and Synthetic Applications
Microwave Accelerated Palladium-Catalyzed Amination : The development of efficient synthetic routes for isoquinoline derivatives, utilizing palladium-catalyzed reactions under microwave acceleration, showcases the compound's relevance in organic synthesis and the development of new catalytic methods (Prabakaran et al., 2010).
Synthesis of Primary Azaaromatic Amines : An innovative approach utilizing oxadiazolone for the synthesis of N-unsubstituted 1-aminoisoquinolines through Co(III)-catalyzed C-H functionalization with alkynes highlights the compound's significance in facilitating access to primary azaaromatic amines, a challenging area in synthetic chemistry (Yu et al., 2016).
Properties
IUPAC Name |
1-isoquinolin-5-yl-N-methyl-N-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-27(13-16-7-5-6-15-12-24-11-10-17(15)16)14-20-25-23(26-31-20)18-8-9-19(28-2)22(30-4)21(18)29-3/h5-12H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNTZHQKJIBDOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=C1C=CN=C2)CC3=NC(=NO3)C4=C(C(=C(C=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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